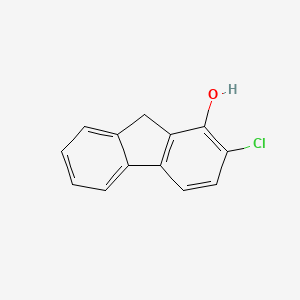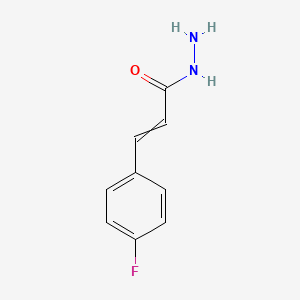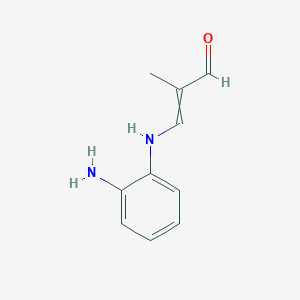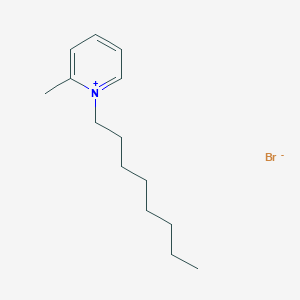
2-Methyl-1-octylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its ionic liquid properties and is used in various chemical and industrial applications due to its unique characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-octylpyridin-1-ium bromide typically involves the quaternization of 2-methylpyridine with 1-bromooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2-Methylpyridine+1-Bromooctane→2-Methyl-1-octylpyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Methyl-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced pyridinium compounds.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
2-Methyl-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in pharmaceutical formulations and as an active ingredient in antimicrobial agents.
Industry: Utilized in the production of ionic liquids, which are used in green chemistry for their environmentally friendly properties.
作用機序
The mechanism of action of 2-Methyl-1-octylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- 1-Octylpyridin-1-ium bromide
- 2-Methylpyridin-1-ium bromide
- 1-Methyl-3-octylimidazolium bromide
Uniqueness
2-Methyl-1-octylpyridin-1-ium bromide is unique due to its specific combination of a methyl group and an octyl chain on the pyridinium ring. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds.
特性
CAS番号 |
107758-55-4 |
|---|---|
分子式 |
C14H24BrN |
分子量 |
286.25 g/mol |
IUPAC名 |
2-methyl-1-octylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
NWEGCNKCJMHCLV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=CC=CC=C1C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


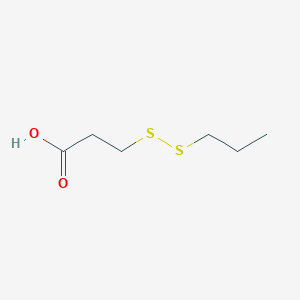
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)
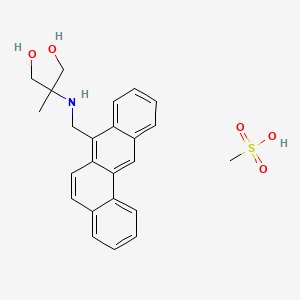
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
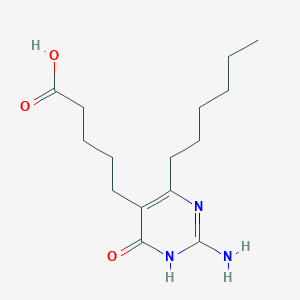
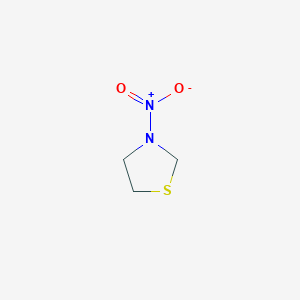
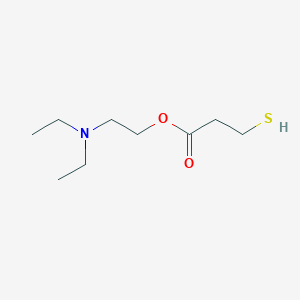
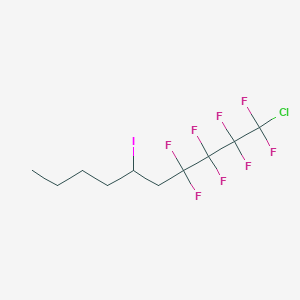
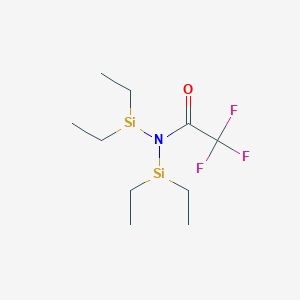
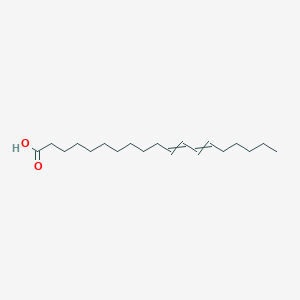
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
